2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate
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Overview
Description
2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate is a complex organic compound with a unique structure that includes a chloroethyl group, a phenoxy group, and a sulfuroate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate typically involves multiple steps. One common method involves the reaction of 2-chloroethanol with 2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethanol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with a sulfuroyl chloride derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfuroate ester to thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl group with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate involves its interaction with molecular targets through its functional groups. The chloroethyl group can participate in nucleophilic substitution reactions, while the phenoxy and sulfuroate groups can engage in various chemical interactions. These interactions can modulate biological pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a reagent in organic synthesis for selective acylation and dealkylation.
tert-Butyl chloride: An organochloride used in the production of other organic compounds.
2-Chloromethyl-1,3-dioxolane: Used in industrial manufacturing processes.
Uniqueness
2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for various industrial and research applications .
Properties
CAS No. |
3761-60-2 |
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Molecular Formula |
C18H29ClO5S |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
1-[1-(4-tert-butylphenoxy)propan-2-yloxy]propan-2-yl 2-chloroethyl sulfite |
InChI |
InChI=1S/C18H29ClO5S/c1-14(21-13-15(2)24-25(20)23-11-10-19)12-22-17-8-6-16(7-9-17)18(3,4)5/h6-9,14-15H,10-13H2,1-5H3 |
InChI Key |
RNLHIRMFNJWZSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C)OCC(C)OS(=O)OCCCl |
Origin of Product |
United States |
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